molecular formula C20H19N3O3 B10873473 methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10873473
M. Wt: 349.4 g/mol
InChI Key: QPGXITAWDLCQAC-UHFFFAOYSA-N
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Description

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrazole ring, phenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with β-diketones, followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe to investigate biological pathways and interactions.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the pyrazole ring.

    tert-Butyl carbamate: Another ester with different functional groups and applications.

Uniqueness

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its combination of a pyrazole ring and ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-[4-(C-methyl-N-phenylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H19N3O3/c1-14(21-15-9-5-3-6-10-15)19-17(13-18(24)26-2)22-23(20(19)25)16-11-7-4-8-12-16/h3-12,22H,13H2,1-2H3

InChI Key

QPGXITAWDLCQAC-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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